6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is notable for its structural features, which include a fluorine atom and an iodine atom attached to the pyrazolo ring system. Its chemical formula is , and it has a molecular weight of approximately 263.01 g/mol. The compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis.
This compound is classified under the category of halogenated heterocycles, specifically focusing on compounds that contain both nitrogen and halogen atoms. It can be sourced from various chemical suppliers and is often utilized in research laboratories for its unique chemical properties and potential biological activities. The compound's CAS number is 2763750-84-9, which aids in its identification within chemical databases and literature.
The synthesis of 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves several key steps:
The molecular structure of 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine features a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of both fluorine and iodine substituents significantly influences its electronic properties.
Key structural data include:
6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing new compounds with enhanced biological activities.
The mechanism of action for compounds like 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine often involves interactions with specific biological targets such as enzymes or receptors:
The physical properties of 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine are critical for its application in research:
Chemical properties include its reactivity profile, which allows it to participate in diverse synthetic transformations.
The applications of 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine span several fields:
The synthesis of 6-fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine relies on meticulously sequenced halogenation and cyclization steps. A representative protocol begins with 2-chloro-5-fluoronicotinic acid, which undergoes reduction to yield 2-chloro-3-hydroxymethyl-5-fluoropyridine. Subsequent oxidation produces 2-chloro-3-formyl-5-fluoropyridine, a pivotal intermediate for ring closure. Treatment with hydrazine hydrate facilitates cyclization, forming the 5-fluoro-1H-pyrazolo[3,4-b]pyridine core. The final iodination step employs molecular iodine or N-iodosuccinimide (NIS) to introduce iodine regioselectively at the C3 position, achieving the target compound in 65–72% overall yield . Parallel routes for analogous halogenated intermediates (e.g., 6-chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 2701680-13-7) and 6-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS 1357946-55-4) emphasize halogen compatibility, where bromo/chloro substituents tolerate subsequent iodination without protective group strategies [4] [8].
Table 1: Multi-Step Synthesis of Halogenated Pyrazolo[3,4-b]pyridines
| Starting Material | Key Intermediate | Final Compound | Overall Yield (%) |
|---|---|---|---|
| 2-Chloro-5-fluoronicotinic acid | 2-Chloro-3-formyl-5-fluoropyridine | 6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine | 65–72 |
| 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | Functionalized TRK inhibitors | 60–68 |
| Unsubstituted 1H-pyrazolo[3,4-b]pyridine | 6-Chloro-5-iodo-1H-pyrazolo[3,4-b]pyridine | Biomedical intermediates | 55–62 |
Regioselectivity in halogenation is governed by electronic and steric factors inherent to the pyrazolo[3,4-b]pyridine scaffold. The C3 position exhibits high nucleophilic character due to electron delocalization from the pyrazole nitrogen, favoring electrophilic iodination. In contrast, fluorination requires early-stage introduction, typically via:
Cyclization methodologies have evolved from classical acid-catalyzed approaches to transition metal-catalyzed systems. A landmark method uses hydroxylamine hydrochloride in dimethylformamide (DMF) to catalyze the ring closure of 2-chloro-3-pyridinecarboxaldehyde into 1H-pyrazolo[3,4-b]pyridine, achieving 85% yield under mild conditions [1]. For complex derivatives, palladium catalysis enables Suzuki-Miyaura and Buchwald-Hartwig couplings post-cyclization. For example:
Table 2: Catalytic Systems for Scaffold Functionalization
| Reaction Type | Catalyst System | Substrate | Key Product | Yield (%) |
|---|---|---|---|---|
| Ring closure | NH2OH·HCl/DMF | 2-Chloro-3-pyridinecarboxaldehyde | 1H-Pyrazolo[3,4-b]pyridine | 85 |
| Miyaura borylation | Pd(dppf)Cl2/KOAc | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | Pinacol boronate ester | 89 |
| Suzuki coupling | Pd(PPh3)4/Na2CO3 | 3-Iodo-6-fluoropyrazolopyridine | Biaryl derivatives | 75–82 |
Atom efficiency is enhanced via one-pot tandem reactions and catalytic halogen recycling. Key advances include:
Table 3: Byproduct Reduction Metrics in Synthetic Routes
| Methodology | Atom Economy (%) | E-Factor Reduction | Key Improvement |
|---|---|---|---|
| Tandem borylation-Suzuki | 85 | 40% | Elimination of intermediate purification |
| Solvent-free iodination | 92 | 30% | Reduced solvent consumption |
| Microwave-assisted cyclization | 88 | 50% | Shorter reaction times |
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: